molecular formula C11H13NO2 B12882981 5-Benzyl-5-methyloxazolidin-2-one CAS No. 36838-64-9

5-Benzyl-5-methyloxazolidin-2-one

Cat. No.: B12882981
CAS No.: 36838-64-9
M. Wt: 191.23 g/mol
InChI Key: QOKZAXUWQQEKBL-UHFFFAOYSA-N
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Description

5-Benzyl-5-methyloxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. It is known for its applications in various fields, including synthetic organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-5-methyloxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the halocyclofunctionalization of allyl-carbamates, which often results in high regio- and stereocontrol . Another approach involves the reaction of benzylamine with methyl glyoxalate under controlled conditions to form the desired oxazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-5-methyloxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxazolidinone derivatives, amine derivatives, and substituted oxazolidinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Benzyl-5-methyloxazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzyl-5-methyloxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, oxazolidinones like this compound inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This prevents the formation of the initiation complex, thereby inhibiting bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: Another oxazolidinone antibiotic with enhanced activity against resistant bacterial strains.

Uniqueness

5-Benzyl-5-methyloxazolidin-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzyl and methyl substituents provide unique steric and electronic properties, making it a valuable compound in synthetic and medicinal chemistry.

Properties

CAS No.

36838-64-9

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

5-benzyl-5-methyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO2/c1-11(8-12-10(13)14-11)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13)

InChI Key

QOKZAXUWQQEKBL-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC(=O)O1)CC2=CC=CC=C2

Origin of Product

United States

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